molecular formula C6H9NO4 B1143307 4-Hydroxypyroglutamic acid methyl ester CAS No. 185320-06-3

4-Hydroxypyroglutamic acid methyl ester

Cat. No.: B1143307
CAS No.: 185320-06-3
M. Wt: 159.13996
Attention: For research use only. Not for human or veterinary use.
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Description

4-Hydroxypyroglutamic acid methyl ester is an organic compound belonging to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is derived from pyroglutamic acid, a derivative of the amino acid glutamine. The addition of a hydroxyl group and a methyl ester functional group gives this compound unique properties that make it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyroglutamic acid methyl ester typically involves the esterification of 4-hydroxypyroglutamic acid. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to drive the equilibrium towards ester formation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of polymer-supported catalysts can also enhance the efficiency of the esterification process .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxypyroglutamic acid methyl ester undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the carboxylic acid and methanol in the presence of aqueous acid or base.

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

    Oxidation: Potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

4-Hydroxypyroglutamic acid methyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxypyroglutamic acid methyl ester involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then participate in further biochemical reactions. These interactions can modulate metabolic pathways and cellular functions .

Comparison with Similar Compounds

    Pyroglutamic Acid: The parent compound, lacking the hydroxyl and ester groups.

    4-Hydroxypyroglutamic Acid: Similar structure but without the ester group.

    Methyl Pyroglutamate: Lacks the hydroxyl group.

Uniqueness: 4-Hydroxypyroglutamic acid methyl ester is unique due to the presence of both the hydroxyl and ester functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications .

Properties

IUPAC Name

methyl (2S)-4-hydroxy-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO4/c1-11-6(10)3-2-4(8)5(9)7-3/h3-4,8H,2H2,1H3,(H,7,9)/t3-,4?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKJQBJHYKVHRIS-WUCPZUCCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CC(C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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